molecular formula C11H8F2N2O2 B8272412 4-((3,5-Difluoropyridin-2-yl)methoxy)pyridin-2(1H)-one

4-((3,5-Difluoropyridin-2-yl)methoxy)pyridin-2(1H)-one

Cat. No. B8272412
M. Wt: 238.19 g/mol
InChI Key: NKJBJEIBKVYRAP-UHFFFAOYSA-N
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Patent
US08637501B2

Procedure details

2((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine (3.42 g, 13.3 mmol) and ammonium acetate (20.5 g, 267 mmol) were heated at 110° C. in formic acid (45 mL) for 5 days. The mixture was concentrated to remove most of the liquid and then adjusted to pH 8 with NaHCO3 solution. The solid was filtered off to provide the title compound (2.02 g, 63%) as a white solid; ESI MS m/z 239 [M+H]+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[C:15]([F:16])=[CH:14][C:13]([F:17])=[CH:12][N:11]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:20])C.[NH4+]>C(O)=O>[F:16][C:15]1[C:10]([CH2:9][O:8][C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:20])[CH:7]=2)=[N:11][CH:12]=[C:13]([F:17])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OCC1=NC=C(C=C1F)F
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the liquid
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)COC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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